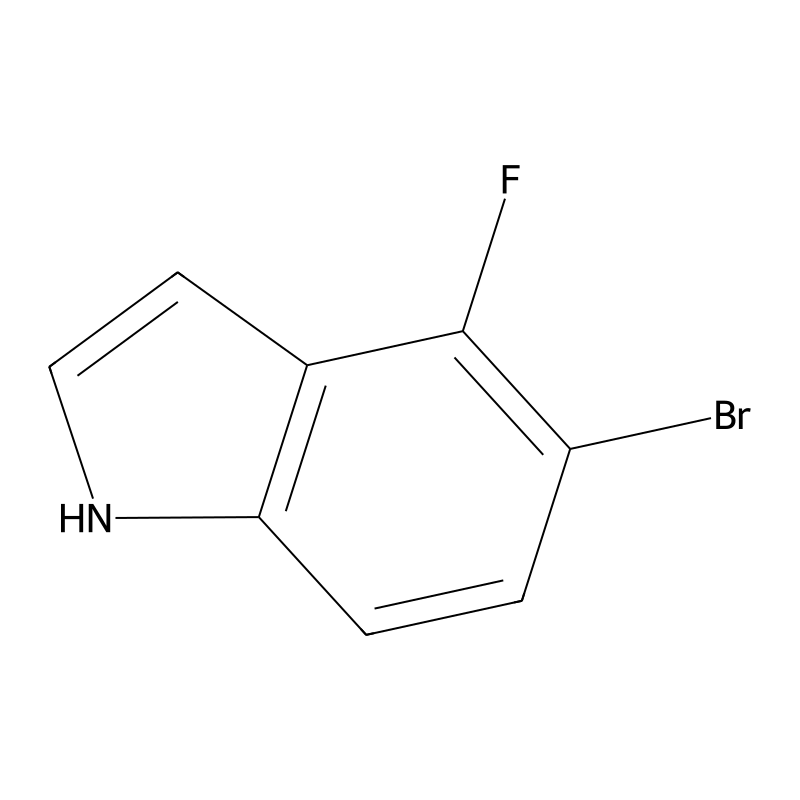5-bromo-4-fluoro-1H-indole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
5-bromo-4-fluoro-1H-indole is a synthetic molecule, meaning it is not naturally occurring and is produced in a laboratory setting. The specific methods for its synthesis are not widely published, but scientific literature suggests various multi-step processes involving the reaction of starting materials like bromoaniline and fluoroacetic acid derivatives [].
Potential Applications:
Research suggests that 5-bromo-4-fluoro-1H-indole may have potential applications in various scientific fields, including:
- Medicinal Chemistry: Due to its structural similarity to certain biologically active molecules, 5-bromo-4-fluoro-1H-indole has been investigated for its potential use in drug discovery. Studies have explored its role in developing new treatments for various diseases, including cancer and neurodegenerative disorders [, ]. However, it is important to note that these are preliminary investigations, and further research is needed to determine the molecule's efficacy and safety for therapeutic purposes.
- Material Science: The unique properties of 5-bromo-4-fluoro-1H-indole, such as its fluorescence and potential for self-assembly, make it a candidate for various material science applications. Research suggests its potential use in developing organic light-emitting diodes (OLEDs) and other functional materials [, ].
5-Bromo-4-fluoro-1H-indole is an indole derivative characterized by the presence of bromine and fluorine substituents. Its molecular formula is C8H5BrFN, and it has a molecular weight of 214.03 g/mol . The compound features a bicyclic structure that includes a five-membered nitrogen-containing ring fused to a six-membered aromatic ring, making it part of the larger family of indoles known for their diverse biological activities.
- Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles under certain conditions, allowing for the synthesis of more complex molecules.
- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with aryl halides .
- Metalation: The presence of the bromine atom allows for metalation processes, which can further facilitate the formation of new compounds .
5-Bromo-4-fluoro-1H-indole exhibits notable biological activities:
- Anticancer Properties: Research indicates potential anticancer properties due to its ability to inhibit certain cancer cell lines .
- Enzyme Inhibition: It acts as an inhibitor for various cytochrome P450 enzymes, particularly CYP1A2, which is significant for drug metabolism .
- Neuroactive Effects: Some studies suggest that indole derivatives can influence neurotransmitter systems, indicating potential applications in neuropharmacology.
Several synthetic routes have been developed for 5-bromo-4-fluoro-1H-indole:
- Halogenation of Indoles: The compound can be synthesized through electrophilic halogenation of 1H-indole using bromine and fluorine sources under controlled conditions.
- Cross-Coupling Techniques: Utilizing palladium-catalyzed reactions with suitable precursors allows for efficient synthesis while introducing functional groups at specific positions on the indole ring .
- One-Pot Protocols: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel .
5-Bromo-4-fluoro-1H-indole finds applications in various fields:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders .
- Material Science: The compound may be used in developing organic electronic materials due to its unique electronic properties.
- Chemical Probes: It functions as a chemical probe in biological studies to investigate enzyme activity and drug interactions.
Studies on 5-bromo-4-fluoro-1H-indole's interactions reveal:
- Drug Metabolism: Its role as a cytochrome P450 enzyme inhibitor suggests significant implications for drug-drug interactions and pharmacokinetics.
- Binding Affinities: Research indicates varying affinities for different biological targets, highlighting its potential as a lead compound in drug discovery .
Several compounds share structural similarities with 5-bromo-4-fluoro-1H-indole. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloro-4-fluoro-1H-indole | C8H5ClFN | Chlorine instead of bromine |
| 5-Bromo-1H-indole | C8H6BrN | Lacks fluorine substituent |
| 6-Fluoroindole | C8H6FN | Fluorine at position 6 instead of 4 |
| 4-Bromo-5-fluoroindazole | C7H4BrFN2 | Indazole structure with similar halogens |
These compounds exhibit variations in their halogen substituents and ring structures, influencing their chemical reactivity and biological activity. The unique combination of bromine and fluorine in 5-bromo-4-fluoro-1H-indole enhances its utility in synthetic chemistry and pharmacology.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








